4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine

Description

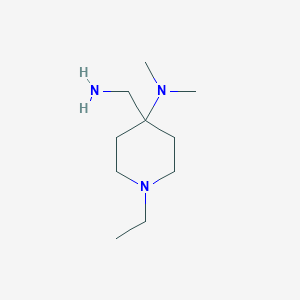

4-(Aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine is a piperidine derivative characterized by a six-membered piperidine ring substituted with an ethyl group at position 1, an aminomethyl group at position 4, and two methyl groups attached to the terminal amine. Its molecular formula is C₉H₂₁N₃, with a molecular weight of 171.29 g/mol. Safety guidelines emphasize proper handling to avoid inhalation, skin contact, and environmental contamination .

Properties

IUPAC Name |

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N3/c1-4-13-7-5-10(9-11,6-8-13)12(2)3/h4-9,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEMSHOQNZVVJSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)(CN)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429359 | |

| Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891656-66-9 | |

| Record name | 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination of 1-(tert-Butoxycarbonyl)-4-piperidone

One well-documented approach involves the reductive amination of 1-(tert-butoxycarbonyl)-4-piperidone with dimethylamine hydrochloride and sodium cyanoborohydride in methanol at room temperature for an extended period (4 days). The reaction sequence is:

- Step 1: 1-(tert-Butoxycarbonyl)-4-piperidone is reacted with dimethylamine hydrochloride and sodium cyanoborohydride in methanol at 20°C.

- Step 2: After completion, concentrated hydrochloric acid is added, and the solvent is removed under reduced pressure.

- Step 3: The residue is dissolved in water, basified to pH 10 with 2M NaOH, and extracted with methylene chloride.

- Step 4: The organic layer is dried and concentrated to yield the N,N-dimethylpiperidin-4-amine intermediate.

This method yields the dimethylated amine with good purity, confirmed by NMR and mass spectrometry data, and can be adapted for further alkylation to introduce the ethyl group at the 1-position.

Alkylation to Introduce the 1-Ethyl Group

Comparative Data Table of Key Preparation Methods

Research Findings and Considerations

Reaction Conditions: Reductive amination with sodium cyanoborohydride is a mild and selective method for introducing N,N-dimethyl groups on piperidones but requires extended reaction times (up to 4 days) for completion at room temperature.

Selectivity: Alkylation steps must be carefully controlled to prevent over-alkylation or formation of quaternary ammonium salts, especially when introducing the 1-ethyl substituent.

Synthetic Efficiency: The cyanohydrin-Grignard approach offers a streamlined synthetic route with fewer steps and potential for one-pot operations, improving overall efficiency and yield.

Scalability and Industrial Application: Some classical methods involving harsh reagents (e.g., phenyllithium) or prolonged reflux are less suitable for industrial scale. The improved methods using milder reagents and shorter reaction times are preferred for scale-up.

Purification: Extraction and pH adjustment steps are critical for isolating the free amine in high purity. Drying agents like sodium sulfate and vacuum concentration are standard techniques.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding amine oxides.

Reduction: Reduction reactions typically involve the conversion of nitriles and amides to amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Primary and secondary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Agents

One of the significant applications of this compound is its role as a potential inhibitor of dipeptidyl peptidase-4 (DPP-4). DPP-4 inhibitors are crucial in managing type 2 diabetes by enhancing incretin levels, which help regulate glucose metabolism. Research has shown that aminomethyl-pyridine derivatives exhibit high potency against DPP-4, with some compounds demonstrating selectivity over DPP-8, suggesting a lower risk of side effects associated with DPP-8 inhibition . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance inhibitory activity, making these derivatives promising candidates for further development .

Neuropharmacology

The compound has also been investigated for its neuropharmacological properties. Its structural similarity to other piperidine derivatives allows it to interact with neurotransmitter systems, potentially offering therapeutic effects in conditions such as anxiety and depression. For example, compounds with similar structures have been shown to act as positive allosteric modulators of certain receptors, which could lead to improved treatments for neurological disorders .

Synthesis and Catalysis

Ionic Liquids as Catalysts

Recent studies have explored the use of N,N-dimethylpiperidine-based ionic liquids as efficient catalysts in organic synthesis. These ionic liquids facilitate various reactions, including the Fischer indole synthesis and click chemistry reactions, under environmentally friendly conditions. The use of such catalysts reduces the need for traditional solvents and minimizes environmental impact .

Antimicrobial Activity

Inhibition of Mycobacterium tuberculosis

Research has indicated that piperidine derivatives can exhibit antibacterial activity against Mycobacterium tuberculosis. Compounds derived from similar structures have been synthesized and evaluated for their ability to inhibit specific enzymes critical for bacterial survival, suggesting potential applications in developing new antimicrobial agents .

Material Science

Polymer Chemistry

The compound's amine functionality allows it to be utilized in the synthesis of advanced materials, including polymers and coatings. The incorporation of piperidine derivatives into polymer matrices can enhance properties such as thermal stability and mechanical strength, making them suitable for various industrial applications.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antidiabetic Agents | PMC4007959 | Novel aminomethyl-pyridines show high potency against DPP-4 with nanomolar IC50 values. |

| Neuropharmacology | WO2013072694A1 | Identified piperidine derivatives as potential neurokinin antagonists. |

| Antimicrobial Activity | PMC8922281 | Demonstrated inhibition of Mycobacterium tuberculosis NDH-2 by quinolinyl derivatives. |

| Polymer Chemistry | PMC9000710 | Utilized piperidine derivatives in polymer synthesis improving material properties. |

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved often include neurotransmitter systems and enzymatic reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Physicochemical Comparisons

The table below highlights key differences in substituents, molecular properties, and applications between the target compound and analogous piperidine derivatives:

Key Observations:

Lipophilicity : The ethyl and dimethyl groups in the target compound confer moderate lipophilicity (logP ~1.8), making it more membrane-permeable than hydrophilic derivatives like 1-acetylpiperidin-4-amine (logP ~0.5) .

Hydrogen Bonding: The aminomethyl group in the target compound enhances hydrogen-bonding capacity, a feature absent in N-(2-methoxyethyl)-1-methylpiperidin-4-amine, which relies on ether oxygen for polar interactions .

Biological Activity

4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₁₀H₂₃N₃ and a molecular weight of approximately 185.31 g/mol. Its structure features an aminomethyl group and two dimethyl groups attached to the nitrogen atoms of the piperidine ring, which contributes to its unique pharmacological properties.

1. Neuropharmacological Effects

Research indicates that this compound may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and other neuropsychiatric conditions.

Antidepressant Properties : Preliminary studies suggest that this compound may modulate mood-related pathways, offering potential as an antidepressant agent.

Analgesic Effects : The compound also shows promise in pain management, potentially acting on pain pathways within the central nervous system.

The biological activity of this compound is likely mediated through several mechanisms:

- Receptor Binding : The compound's structural features allow it to bind to various receptors involved in neurotransmission and cellular signaling pathways.

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and neurodegenerative diseases .

Case Study 1: Antidepressant Activity

A study evaluated the effects of piperidine derivatives on depressive-like behaviors in animal models. The results indicated that compounds with structural similarities to this compound significantly reduced depressive symptoms by enhancing serotonergic neurotransmission .

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies on related piperidine compounds demonstrated cytotoxicity against FaDu hypopharyngeal tumor cells. These studies employed a three-component cycloaddition approach that resulted in compounds exhibiting superior anticancer activity compared to traditional chemotherapeutics like bleomycin .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antidepressant, Analgesic | Receptor binding, Enzyme inhibition |

| Piperidine Derivative A | Anticancer | Induction of apoptosis |

| Piperidine Derivative B | Neuroprotective | Cholinesterase inhibition |

Q & A

Q. What are the recommended synthetic routes for 4-(aminomethyl)-1-ethyl-N,N-dimethylpiperidin-4-amine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via alkylation of a piperidin-4-amine precursor with ethyl halides under alkaline conditions (e.g., K₂CO₃ in DMF) . Optimization includes adjusting stoichiometry (e.g., 1.2–1.5 equivalents of ethylating agent), temperature (40–60°C), and reaction time (12–24 hrs). Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) typically achieves >75% yield. For scale-up, consider continuous-flow reactors to enhance reproducibility .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect signals for the piperidine ring protons (δ 1.2–2.8 ppm), ethyl group (triplet at δ 1.1–1.3 ppm for CH₃, quartet at δ 2.4–2.6 ppm for CH₂), and N,N-dimethyl groups (singlet at δ 2.2–2.3 ppm) .

- HRMS : The molecular ion [M+H]⁺ should match the theoretical mass (C₁₀H₂₄N₃⁺: 210.1970). Discrepancies >2 ppm require re-evaluation of purity or isotopic patterns .

- IR : Confirm amine stretches (N-H at ~3300 cm⁻¹) and absence of carbonyl impurities .

Q. How does the substitution pattern on the piperidine ring influence the compound’s solubility and stability in aqueous buffers?

- Methodological Answer : The N,N-dimethyl and ethyl groups enhance lipophilicity, reducing aqueous solubility. For in vitro assays, use DMSO stock solutions (≤10 mM) and dilute into PBS (pH 7.4) with 0.1% BSA to prevent aggregation. Stability tests (HPLC monitoring over 24 hrs) are recommended to assess hydrolytic degradation .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data (e.g., inconsistent receptor binding assays)?

- Methodological Answer : Contradictions may arise from:

- Impurity profiles : Use LC-MS to detect trace byproducts (e.g., oxidized amines) that interfere with assays .

- Buffer conditions : Test binding affinity in varying ionic strengths (e.g., 50–150 mM NaCl) and pH (6.5–7.5) to identify optimal conditions .

- Receptor heterogeneity : Validate target specificity using CRISPR-edited cell lines or competitive antagonists .

Q. How can computational modeling predict the compound’s reactivity in novel reaction pathways?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify nucleophilic sites (e.g., amine groups) prone to electrophilic attack .

- Transition State Analysis : Use Gaussian or ORCA to model activation energies for proposed reactions (e.g., reductive amination or cross-coupling) .

- MD Simulations : Predict solubility parameters (logP) and membrane permeability (e.g., PAMPA assay correlation) .

Q. What crystallographic techniques elucidate the compound’s solid-state conformation and intermolecular interactions?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via vapor diffusion (e.g., hexane/EtOAC) and solve structures using SHELX. Key metrics include torsion angles (C-N-C-C) and hydrogen-bonding networks (N-H⋯N/O) .

- Powder XRD : Compare experimental patterns (λ = 1.5406 Å) with simulated data from Mercury software to confirm polymorphism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.